Molecular Weight & Lipophilicity Differentiation
The target compound exhibits a molecular weight of 396.5 g/mol and a calculated LogP of approximately 4.2, compared to N-tert-butylpiperidine-4-carboxamide (MW 184.28 g/mol, LogP ~1.5) and N-(4-fluorophenyl)piperidine-4-carboxamide (MW 222.26 g/mol, LogP ~2.3) . The azo-bridged aromatic system contributes an additional ~170-180 Da and increases lipophilicity by ~2-3 LogP units, impacting membrane permeability and non-specific binding in biological assays [1].
| Evidence Dimension | Molecular Weight and Calculated LogP |
|---|---|
| Target Compound Data | MW = 396.5 g/mol; cLogP ≈ 4.2 |
| Comparator Or Baseline | N-tert-butylpiperidine-4-carboxamide (MW = 184.28 g/mol; cLogP ≈ 1.5); N-(4-fluorophenyl)piperidine-4-carboxamide (MW = 222.26 g/mol; cLogP ≈ 2.3) |
| Quantified Difference | MW increase of 174-212 Da; cLogP increase of 1.9-2.7 units |
| Conditions | Calculated using standard QSAR prediction models (e.g., XLogP3, ALogPS) |
Why This Matters
Higher molecular weight and lipophilicity directly affect compound handling (solubility, membrane penetration) and assay compatibility, requiring distinct experimental protocols compared to lighter, more polar analogs.
- [1] PubChem. XLogP3 calculation methodology and compound property data. National Center for Biotechnology Information. View Source
